molecular formula C10H11NO2S B1528199 [5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol CAS No. 1447967-04-5

[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol

Cat. No. B1528199
CAS RN: 1447967-04-5
M. Wt: 209.27 g/mol
InChI Key: MVQVEDAFNXUZJD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol (AMTFM) is an organic compound with a unique structure and a wide range of applications in scientific research. It is a colorless liquid at room temperature and has a molar mass of 256.3 g/mol. AMTFM is a versatile compound and has been used in various scientific fields such as chemistry, biochemistry, and pharmacology. AMTFM is also known as 5-amino-2-thiophene-2-furanmethanol and is a derivative of thiophene, a five-membered sulfur-containing heterocyclic compound.

Scientific Research Applications

Catalysis and Chemical Synthesis

The study by Reddy et al. (2012) demonstrates the use of "5-(Aminomethyl)thiophen-2-ylmethanol" derivatives in the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This process efficiently yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting its utility in synthesizing complex heterocyclic compounds with potential applications in pharmaceuticals and materials science. The methodology is noted for its good yields, high selectivity, and rapid reaction times, making it a valuable tool in organic synthesis (Reddy et al., 2012).

Renewable Building Blocks and Green Chemistry

Cukalovic and Stevens (2010) explored the conversion of 5-(Hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol through a simple, catalyst-free procedure under mild conditions. This research highlights the potential of using "5-(Aminomethyl)thiophen-2-ylmethanol" derivatives as renewable building blocks for producing a wide range of useful derivatives. The process is noted for its high yields and minimal purification requirements, emphasizing its applicability in developing sustainable chemical processes and materials (Cukalovic & Stevens, 2010).

Biocatalysis and Environmental Applications

The enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) by an FAD-dependent enzyme, as investigated by Dijkman, Groothuis, and Fraaije (2014), demonstrates the environmental application of "5-(Aminomethyl)thiophen-2-ylmethanol" derivatives. This study reveals the enzyme's ability to convert HMF into FDCA, a key biobased platform chemical for polymers, with high yield at ambient conditions. Such biocatalytic processes offer a sustainable pathway for producing valuable chemicals from renewable resources, with potential implications for reducing reliance on fossil fuels and minimizing environmental impact (Dijkman et al., 2014).

These studies collectively underscore the versatile applications of "5-(Aminomethyl)thiophen-2-ylmethanol" in catalysis, green chemistry, and biocatalysis. Its utility in synthesizing complex molecules, serving as a renewable building block, and facilitating environmentally friendly chemical transformations highlights its significance in advancing scientific research and sustainable industrial processes.

properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-(furan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVEDAFNXUZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(S2)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
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[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
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[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 4
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 5
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol
Reactant of Route 6
[5-(Aminomethyl)thiophen-2-yl](furan-2-yl)methanol

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